molecular formula C11H12N2O3 B8420250 6-Methoxy-1-methyl-8-nitro-1,2-dihydroquinoline

6-Methoxy-1-methyl-8-nitro-1,2-dihydroquinoline

Cat. No. B8420250
M. Wt: 220.22 g/mol
InChI Key: XDUIAMBNJSOUFU-UHFFFAOYSA-N
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Patent
US04167638

Procedure details

Reduction of the methiodide in aqueous solution was done with sodium borohydride. A 97% yield of dark red crystals of 6-methoxy-1-methyl-8-nitro-1,2-dihydroquinoline resulted. Recrystallization from a mixture of ether and hexane gave the pure compound which melted 56°-61° , resolidified and melted again at 174°-180°.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
methiodide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
97%

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[CH3:3][O:4][C:5]1[CH:6]=[C:7]2[C:12](=[C:13]([N+:15]([O-])=O)[CH:14]=1)[N:11]([CH3:18])[CH2:10][CH:9]=[CH:8]2>>[NH2:15][C:13]1[CH:14]=[C:5]([O:4][CH3:3])[CH:6]=[C:7]2[C:12]=1[N:11]([CH3:18])[CH2:10][CH2:9][CH2:8]2 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C2C=CCN(C2=C(C1)[N+](=O)[O-])C
Step Two
Name
methiodide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(C=C2CCCN(C12)C)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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